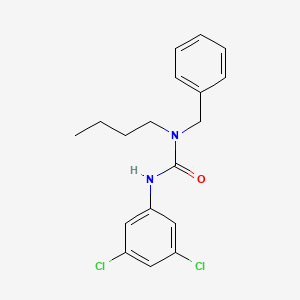
N-Benzyl-N-butyl-N'-(3,5-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a butyl group, and a 3,5-dichlorophenyl group attached to a urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of N-butyl-N’-(3,5-dichlorophenyl)urea with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the urea derivative.
Industrial Production Methods
Industrial production of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea N-oxide.
Reduction: N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)amine.
Substitution: Various substituted urea derivatives depending on the substituent used.
Scientific Research Applications
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea
- N-Benzyl-N-tert-butyl-3,5-dinitrobenzamide
Uniqueness
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other urea derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
88452-26-0 |
|---|---|
Molecular Formula |
C18H20Cl2N2O |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C18H20Cl2N2O/c1-2-3-9-22(13-14-7-5-4-6-8-14)18(23)21-17-11-15(19)10-16(20)12-17/h4-8,10-12H,2-3,9,13H2,1H3,(H,21,23) |
InChI Key |
AGYWMLJGOQMPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


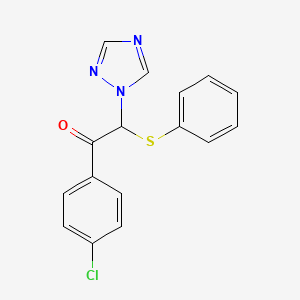
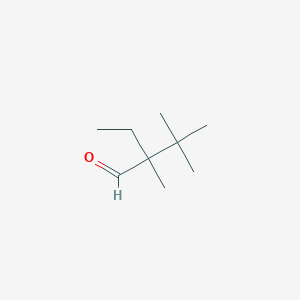
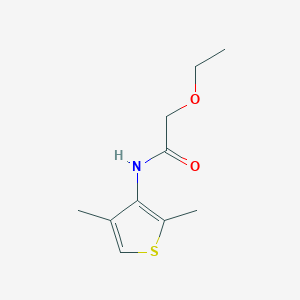
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
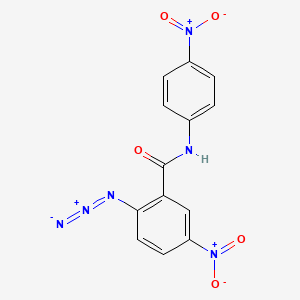
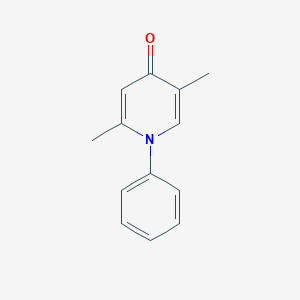
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
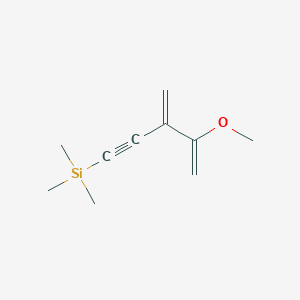
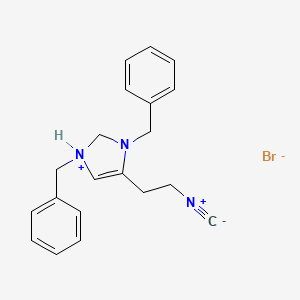

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
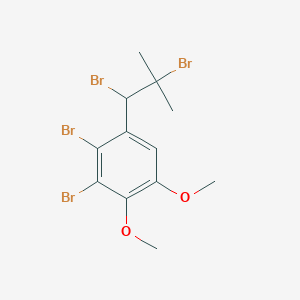
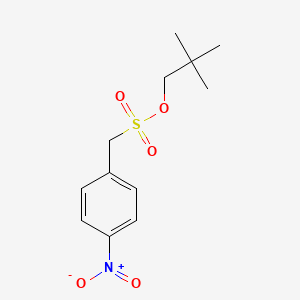
![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
